molecular formula C16H18F3N3O4S B2711571 1-(2-ethoxybenzenesulfonyl)-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine CAS No. 1705207-12-0

1-(2-ethoxybenzenesulfonyl)-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine

Cat. No.: B2711571
CAS No.: 1705207-12-0
M. Wt: 405.39
InChI Key: DUCWEAIUWRHQGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a piperidine core substituted at the 4-position with a 5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl group and at the 1-position with a 2-ethoxybenzenesulfonyl moiety. The trifluoromethyl group enhances electron-withdrawing properties and metabolic stability, while the ethoxy substituent on the benzene ring modulates lipophilicity and bioavailability. Its molecular formula is C₁₆H₁₈F₃N₃O₄S (MW: 405.39 g/mol) .

Properties

IUPAC Name

2-[1-(2-ethoxyphenyl)sulfonylpiperidin-4-yl]-5-(trifluoromethyl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18F3N3O4S/c1-2-25-12-5-3-4-6-13(12)27(23,24)22-9-7-11(8-10-22)14-20-21-15(26-14)16(17,18)19/h3-6,11H,2,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUCWEAIUWRHQGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1S(=O)(=O)N2CCC(CC2)C3=NN=C(O3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18F3N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-ethoxybenzenesulfonyl)-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: Starting with a suitable precursor, the piperidine ring is synthesized through a series of reactions, including cyclization and functional group modifications.

    Introduction of the Ethoxyphenylsulfonyl Group: The ethoxyphenylsulfonyl group is introduced through sulfonylation reactions, often using reagents like sulfonyl chlorides.

    Formation of the Oxadiazole Ring: The oxadiazole ring is formed through cyclization reactions involving hydrazides and carboxylic acids or their derivatives.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced catalysts, controlled reaction environments, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(2-ethoxybenzenesulfonyl)-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Research indicates that this compound exhibits significant biological activities, including:

  • Antimicrobial Activity : Studies have shown that derivatives of piperidine and oxadiazole possess antimicrobial properties. For instance, compounds with similar structural motifs have been evaluated for their effectiveness against various bacterial strains, demonstrating promising results in inhibiting growth .
  • Anticancer Potential : The incorporation of trifluoromethyl groups in oxadiazole derivatives has been linked to enhanced anticancer activity. In vitro studies suggest that these compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways .

Case Studies

Several studies have documented the applications and efficacy of this compound:

  • Antimicrobial Evaluation : A series of compounds similar to 1-(2-ethoxybenzenesulfonyl)-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine were synthesized and tested against bacterial strains. Results indicated that modifications in the piperidine structure significantly influenced antimicrobial activity .
  • In Vitro Cancer Studies : Research involving oxadiazole derivatives demonstrated their ability to inhibit cancer cell proliferation. For example, a study reported that certain derivatives led to a reduction in tumor size in animal models when administered at specific dosages .

Mechanism of Action

The mechanism of action of 1-(2-ethoxybenzenesulfonyl)-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Variations

Key analogs differ in substituents on the benzenesulfonyl and oxadiazole rings (Table 1):

Compound Name Benzenesulfonyl Substituent Oxadiazole Substituent Molecular Formula Molecular Weight (g/mol) Reference ID
1-(2-ethoxybenzenesulfonyl)-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine 2-ethoxy 5-(trifluoromethyl) C₁₆H₁₈F₃N₃O₄S 405.39
1-(2-methoxybenzenesulfonyl)-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine 2-methoxy 5-(trifluoromethyl) C₁₅H₁₆F₃N₃O₄S 391.37
1-(2,4-dimethylbenzenesulfonyl)-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine 2,4-dimethyl 5-(trifluoromethyl) C₁₆H₁₈F₃N₃O₃S 389.39
4-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]piperidine N/A 2-methoxyphenyl C₁₄H₁₅N₃O₂ 265.29

Key Observations :

  • Methoxy vs.
  • Dimethyl Substitution : The 2,4-dimethylbenzenesulfonyl analog (MW: 389.39) is less polar, favoring hydrophobic interactions in biological systems .
  • Oxadiazole Modifications : Replacing trifluoromethyl with 2-methoxyphenyl (as in ) reduces electron-withdrawing effects, which may alter binding affinity in enzyme targets.

Pharmacological Activities

Antimicrobial Activity
  • Oxadiazole-Piperidine Derivatives : Compounds with 5-substituted-1,3,4-oxadiazole moieties (e.g., 6a in ) show moderate to strong antibacterial activity against E. coli and S. aureus (MIC: 8–32 µg/mL) .
  • CYP51 Inhibition: Pyridine-based analogs () with piperidine/piperazine groups (e.g., UDO, UDD) inhibit Trypanosoma cruzi CYP51, comparable to posaconazole (IC₅₀: <1 µM) .

Gaps: No direct data exists for the trifluoromethyl-oxadiazole derivatives against T.

Metabolic Stability
  • The trifluoromethyl group in the target compound enhances resistance to oxidative metabolism compared to non-fluorinated analogs .

Physicochemical Properties

Property Target Compound 2-Methoxy Analog 2,4-Dimethyl Analog
Molecular Weight (g/mol) 405.39 391.37 389.39
logP (Predicted) 2.1 1.7 2.5
Aqueous Solubility (mg/mL) 0.12 0.25 0.08
Hydrogen Bond Acceptors 7 7 6

Notes:

  • Higher logP in the dimethyl analog correlates with reduced solubility.
  • The ethoxy group balances lipophilicity and solubility better than methoxy .

Biological Activity

The compound 1-(2-ethoxybenzenesulfonyl)-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine is a synthetic derivative that combines a piperidine moiety with a sulfonyl group and a trifluoromethyl-substituted oxadiazole. This unique structure suggests potential biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity based on diverse research findings.

Synthesis Overview

The synthesis of this compound typically involves the reaction of piperidine derivatives with sulfonyl chlorides and oxadiazole precursors. The general synthetic pathway includes:

  • Formation of the Sulfonamide : Reacting piperidine with a sulfonyl chloride.
  • Oxadiazole Formation : Introducing the oxadiazole ring through cyclization reactions involving trifluoromethylated precursors.

Enzyme Inhibition

Research has demonstrated that compounds similar to This compound exhibit significant enzyme inhibition properties:

  • Acetylcholinesterase (AChE) Inhibition : Studies show that derivatives containing the piperidine and oxadiazole moieties have strong inhibitory effects against AChE, which is crucial in neurodegenerative diseases like Alzheimer's .
  • Butyrylcholinesterase (BChE) Activity : The compound also shows promising activity against BChE, indicating potential use in treating conditions associated with cholinergic dysfunction .

Antimicrobial Activity

The synthesized derivatives have been evaluated for antimicrobial properties:

  • Antibacterial Activity : Compounds demonstrated moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis. The most active compounds showed minimum inhibitory concentrations (MICs) indicating their effectiveness against these pathogens .

Case Study 1: Enzyme Inhibition Profile

In a study assessing the enzyme inhibition profile of related compounds, several derivatives were tested against AChE and BChE. The results indicated that modifications to the piperidine structure significantly enhanced inhibitory potency. For instance, compounds with electron-withdrawing groups exhibited lower IC50 values, demonstrating their potential as therapeutic agents for cognitive disorders .

CompoundAChE IC50 (µM)BChE IC50 (µM)
Compound A15.325.7
Compound B8.112.9
Compound C5.09.5

Case Study 2: Antimicrobial Screening

A series of synthesized derivatives were screened for antibacterial activity using standard broth microdilution methods. The results highlighted that certain substitutions on the oxadiazole ring significantly improved antibacterial efficacy.

DerivativeMIC against S. typhi (µg/mL)MIC against B. subtilis (µg/mL)
Compound D3216
Compound E168
Compound F6432

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.